molecular formula C12H11FO2 B8366271 4-(4-Fluorophenyl)cyclohexane-1,3-dione

4-(4-Fluorophenyl)cyclohexane-1,3-dione

Cat. No. B8366271
M. Wt: 206.21 g/mol
InChI Key: AINIKBWBEGTCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C12H11FO2 and its molecular weight is 206.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorophenyl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

4-(4-fluorophenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H11FO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-4,11H,5-7H2

InChI Key

AINIKBWBEGTCDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(=O)C1C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (0.3 g, 0.013 moles) was dissolved in ethanol (50 ml) and 4-Fluorophenylacetone (2.0 g, 0.013 moles) was added in ethanol (10 ml). Ethyl acrylate (1.3 g, 0.013 moles) was and the reaction mixture was heated at reflux overnight. The reaction mixture was allowed to cool and evaporated under reduced pressure to give a brown gum. Dissolved in water and washed with diethyl ether. The aqueous layer was acidified to pH2 with conc. Hydrochloric acid and extracted with dichloromethane. The extracts were combined and washed with water. Dried over anhydrous magnesium sulphate and filtered. The filtrate was evaporated to give an orange oil. (1.7 g) This was purified using a silica column eluted with dichloromethane:ethyl acetate 8:2 and then dichloromethane:ethyl acetate 2:1 to give a colorless gum. (0.428 g) This was triturated with diethyl ether/isohexane to give 4-(4-Fluorophenyl)cyclohexane-1,3-dione (0.28 g) as a white solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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